N,N-Dimethylmethacrylamide

Description

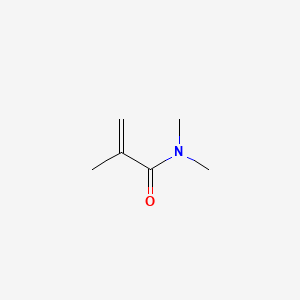

N,N-Dimethylacrylamide (DMAA) is a non-ionic, water-soluble monomer that has garnered substantial interest within polymer chemistry and materials science. nih.gov Its unique molecular structure, featuring an acryloyl group and a nitrogen atom substituted with two methyl groups, imparts a valuable combination of properties to its polymer derivatives. rsc.org The resulting polymers are central to the development of sophisticated materials with tailored functionalities.

Structure

3D Structure

Properties

IUPAC Name |

N,N,2-trimethylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5(2)6(8)7(3)4/h1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRWZCJXEAOZAAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

81665-88-5 | |

| Record name | 2-Propenamide, N,N,2-trimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81665-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30220052 | |

| Record name | N,N-Dimethylmethacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6976-91-6 | |

| Record name | Dimethylmethacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6976-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylmethacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006976916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6976-91-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethylmethacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylmethacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Poly N,n Dimethylmethacrylamide and Poly N,n Dimethylacrylamide Derivatives

Radical Polymerization Techniques

Radical polymerization stands as a primary method for synthesizing a wide array of polymers. However, its application to N,N-Dimethylmethacrylamide is notably restricted.

Conventional Free Radical Polymerization (FRP) of this compound

Research indicates that N,N-disubstituted methacrylamides, including this compound, are generally unable to be homopolymerized through conventional radical polymerization techniques. cmu.edu This resistance to polymerization is often attributed to steric hindrance caused by the presence of the α-methyl group on the vinyl backbone in conjunction with the two methyl groups on the amide nitrogen. While homopolymerization is not observed, these monomers can undergo copolymerization with other radically polymerizable monomers, such as methyl acrylate (B77674). cmu.edu

Controlled/Living Radical Polymerization (CRP/LRP) Strategies

Controlled/Living Radical Polymerization (CRP/LRP) methods have been developed to afford greater control over polymer molecular weight, architecture, and dispersity. The applicability of these advanced techniques to this compound has been investigated, albeit with limited success.

Atom Transfer Radical Polymerization (ATRP) has been explored for (meth)acrylamides, but the process is often challenging. acs.org For the closely related N,N-Dimethylacrylamide, ATRP is characterized as an uncontrolled process under many conditions. cmu.eduacs.org This is often due to the copper catalyst complexing with the amide functionality, which slows the deactivation step and leads to a high concentration of radicals and, consequently, termination reactions. cmu.eduacs.org

Specific attempts to polymerize this compound using a ruthenium-based initiating system, which operates on a similar principle to ATRP, resulted in no polymer formation. cmu.edu An experiment conducted in toluene (B28343) at 80°C showed no polymerization even after an extended period of 50 days. cmu.edu This failure underscores the profound steric and electronic challenges that inhibit the polymerization of this monomer.

| Monomer | Initiator System | Solvent | Temp (°C) | Time | Result | Reference |

| This compound | H-(MMA)₂-Cl/RuCl₂(PPh₃)₃/Al(Oi-Pr)₃ | Toluene | 80 | 50 days | No Polymerization | cmu.edu |

Nitroxide-Mediated Polymerization (NMP) is another powerful CRP technique. wikipedia.org While it has been successfully applied to a range of monomers, including secondary acrylamides like N,N-diethylacrylamide and N,N-dimethylacrylamide, specific studies detailing the successful homopolymerization of this compound via NMP are not readily found in the reviewed literature. acs.org The same steric factors that impede FRP and ATRP are likely to present significant hurdles for NMP of this monomer.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method known for its tolerance to a wide variety of functional groups and reaction conditions. acs.orgresearchgate.net Extensive research has been conducted on the RAFT polymerization of N,N-Dimethylacrylamide in both aqueous and organic media, demonstrating good control over the resulting polymers. acs.orgrsc.orgrsc.org However, the scientific literature lacks reports on the successful RAFT homopolymerization of this compound. The steric hindrance from the quaternary carbon of the propagating radical is a likely factor preventing effective chain propagation.

Photopolymerization and Radiation-Initiated Polymerization

Photopolymerization and radiation-initiated polymerization are methods that use light or high-energy radiation to generate initiating radicals. ichtj.waw.pliaea.org These techniques can offer spatial and temporal control over the polymerization process. While the free radical photopolymerization of N,N-Dimethylacrylamide has been studied, particularly noting the acceleration of the polymerization rate in aqueous solutions, there is a lack of specific research demonstrating the successful application of these methods for the homopolymerization of this compound. researchgate.net For instance, hydrogels based on N,N-Dimethylacrylamide have been synthesized using photoinitiated polymerization, often involving a crosslinking agent. nih.gov The inherent difficulties in propagating a this compound polymer chain would likely persist regardless of the method of radical initiation.

Anionic Polymerization of this compound

Anionic polymerization presents a robust method for synthesizing poly(this compound) with a well-defined structure and a narrow molecular weight distribution. This controlled/"living" polymerization process is particularly advantageous for creating block copolymers. The mechanism involves the initiation of the vinyl monomer by a potent nucleophile, such as an organolithium compound, followed by propagation of the resulting carbanionic chain end.

Key to a successful anionic polymerization of N,N-disubstituted acrylamides is the management of side reactions. The presence of the carbonyl group and the acidic protons on the α-carbon in related acrylamide (B121943) monomers can lead to termination or chain transfer reactions. However, in this compound, the absence of an amide proton minimizes transfer reactions, making it a suitable candidate for this technique.

Research into the anionic polymerization of the closely related N,N-dimethylacrylamide (DMAA) has shown that the use of a binary initiator system, for instance, thienyllithium in conjunction with Lewis acids like triethylaluminium (Et3Al), diethylzinc (B1219324) (Et2Zn), or triethylborane (B153662) (Et3B), in a solvent such as tetrahydrofuran (B95107) (THF), facilitates a homogeneous polymerization, yielding polymers with controlled molecular weights. researchgate.net It is anticipated that similar systems would be effective for the anionic polymerization of this compound. The Lewis acid coordinates with the carbonyl oxygen of the monomer and the propagating chain end, which helps to stabilize the active center and prevent undesirable side reactions. researchgate.net

The temperature of the polymerization is a critical parameter, with lower temperatures, often around -78°C, being employed to suppress side reactions and maintain the "living" nature of the polymer chains. cmu.edu The choice of counter-ion also plays a significant role in the stereochemistry of the resulting polymer.

Stepwise Synthesis and Precursor Routes

The synthesis of this compound monomer can be achieved through multi-step processes that involve the formation of a precursor molecule followed by a subsequent elimination reaction.

A common industrial route for the synthesis of N-substituted (meth)acrylamides involves the formation of an amine adduct, followed by pyrolysis. google.com For this compound, this process would begin with the Michael addition of dimethylamine (B145610) to methyl methacrylate (B99206). This reaction, often catalyzed by a strong base, results in the formation of methyl 3-(dimethylamino)isobutanoate.

This intermediate ester is then subjected to an amidation reaction with dimethylamine to yield N,N-dimethyl-3-(dimethylamino)isobutanamide. The final step is the pyrolysis of this amide adduct, which eliminates a molecule of dimethylamine to produce the desired this compound. This method is advantageous as it utilizes readily available starting materials. researchgate.net

A similar process for producing N,N-dimethylacrylamide involves the reaction of methyl acrylate and dimethylamine to form an ester adduct, which is then amidated and subsequently pyrolyzed. google.com

Pyrolysis is a key step in several synthetic routes to this compound. This thermal decomposition of a precursor molecule is designed to create the carbon-carbon double bond of the methacrylate group.

In the context of the amine adduct method described above, the pyrolysis of N,N-dimethyl-3-(dimethylamino)isobutanamide is carried out at elevated temperatures. The reaction proceeds via an intramolecular elimination mechanism, where the dimethylamino group is removed, yielding this compound and dimethylamine as a byproduct. google.com

The efficiency of the pyrolysis step is influenced by factors such as temperature, pressure, and the presence of a catalyst or inhibitor to prevent polymerization of the newly formed monomer. For the analogous synthesis of N,N-dimethylacrylamide, cracking of the precursor 3-dimethylamino-N,N-dimethylpropionamide is conducted at temperatures between 160-170°C under reduced pressure. google.com

Optimization of Polymerization Parameters

The properties of poly(this compound), such as molecular weight, molecular weight distribution, and polymer architecture, are highly dependent on the polymerization conditions. Careful optimization of these parameters is crucial for tailoring the polymer for specific applications.

The concentration of the this compound monomer can significantly impact the polymerization kinetics and the molecular weight of the resulting polymer. In free radical polymerization, a higher initial monomer concentration generally leads to a higher rate of polymerization, as the frequency of collisions between propagating radicals and monomer molecules is increased.

Furthermore, the monomer concentration can affect the molecular weight of the polymer. At higher monomer concentrations, the rate of propagation is typically favored over termination, which can result in the formation of higher molecular weight polymers. Conversely, at lower monomer concentrations, the likelihood of chain transfer reactions to the solvent or other species may increase, potentially leading to lower molecular weights. Studies on the polymerization of N,N-dimethylacrylamide have shown that increasing the monomer concentration can lead to an increase in the rate of polymerization and the resulting polymer's molecular weight. researchgate.netmdpi.com

| Monomer Concentration | Effect on Polymerization Rate | Effect on Molecular Weight |

| High | Increased rate of polymerization | Higher molecular weight |

| Low | Decreased rate of polymerization | Lower molecular weight |

This table provides a generalized overview of the expected influence of monomer concentration based on principles of polymerization and data from related monomers.

Initiator Type:

The type of initiator used will depend on the desired polymerization method.

Anionic Polymerization: Initiators are typically strong nucleophiles such as organolithium compounds (e.g., n-butyllithium, sec-butyllithium) or alkali metal amides. mcmaster.ca

Radical Polymerization: A wide range of thermal and photoinitiators can be employed. Common thermal initiators include azo compounds like azobisisobutyronitrile (AIBN) and peroxides like benzoyl peroxide (BPO). These initiators decompose at a specific temperature to generate free radicals. cmu.edu Redox initiator systems, such as ammonium (B1175870) persulfate (APS) combined with N,N,N',N'-tetramethylethylenediamine (TEMED), are also effective, particularly in aqueous systems. researchgate.net

Initiator Concentration:

The concentration of the initiator has a direct impact on the number of polymer chains initiated and the final molecular weight of the polymer.

Higher Initiator Concentration: This leads to a greater number of initiating radicals, which in turn results in a higher rate of polymerization. However, it also leads to the formation of a larger number of polymer chains, which generally results in a lower average molecular weight. mdpi.comnih.gov

Lower Initiator Concentration: A lower concentration of the initiator will produce fewer polymer chains, which can lead to higher molecular weight polymers, although the rate of polymerization will be slower. mdpi.comnih.gov

| Initiator Concentration | Effect on Polymerization Rate | Effect on Molecular Weight |

| High | Increased rate of polymerization | Lower molecular weight |

| Low | Decreased rate of polymerization | Higher molecular weight |

This table illustrates the general relationship between initiator concentration and polymerization outcomes.

Effects of Temperature on this compound Polymerization Kinetics

The temperature at which polymerization of this compound (DMMA) is conducted plays a crucial role in determining the reaction kinetics, including the rate of polymerization and the properties of the resulting polymer. Studies have shown that temperature significantly influences the initiation, propagation, and termination steps of the polymerization process.

An investigation into the synthesis of poly(N,N-dimethylacrylamide-co-2-acrylamido-2-methylpropanesulfonic acid) hydrogels revealed an optimum temperature of 60°C for the synthesis. mdpi.com Radical polymerization of DMMA has been successfully carried out in toluene at temperatures ranging from 60-80°C. cmu.edu Further research on the polymerization kinetics of methyl methacrylate, a related monomer, involved experiments conducted at a range of temperatures (35°C, 45°C, 55°C, 65°C, and 75°C) to analyze the polymerization kinetics and heat released using differential scanning calorimetry (DSC). ump.edu.my

In the context of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique, the polymerization of N,N-dimethylacrylamide (DMAA), a similar monomer, is often conducted at elevated temperatures. For instance, the RAFT solution polymerization of 2-hydroxypropyl methacrylate (HPMA) was initiated at 70°C, and the subsequent chain extension with N,N'-dimethylacrylamide was also performed at this temperature. acs.org Similarly, the RAFT polymerization of tert-octyl acrylamide, followed by its use as a steric stabilizer for the dispersion polymerization of N,N-dimethylacrylamide, was conducted at 70°C. rsc.org Anionic polymerization of N,N-dimethylacrylamide has been explored at a much wider and lower temperature range, from -76°C to 0°C. mcmaster.ca

The following table summarizes the temperatures used in various polymerization studies of this compound and related monomers.

| Monomer | Polymerization Method | Temperature (°C) | Key Observation |

|---|---|---|---|

| This compound (co-monomer) | Free-Radical Polymerization | 60 | Optimum temperature for hydrogel synthesis. mdpi.com |

| N,N-Dimethylacrylamide | Radical Polymerization | 60-80 | Successful polymerization in toluene. cmu.edu |

| Methyl Methacrylate | Bulk Polymerization | 35, 45, 55, 65, 75 | Studied polymerization kinetics via DSC. ump.edu.my |

| N,N'-Dimethylacrylamide (chain extension) | RAFT Solution Polymerization | 70 | Used for creating diblock copolymers. acs.org |

| N,N-Dimethylacrylamide | RAFT Dispersion Polymerization | 70 | Synthesis of diblock copolymer nanoparticles. rsc.org |

| N,N-Dimethylacrylamide | Anionic Polymerization | -76 to 0 | Exploration of a wide temperature range for anionic polymerization. mcmaster.ca |

Solvent Effects in this compound Polymerization Systems

The choice of solvent significantly impacts the free radical polymerization of this compound and its derivatives. The polarity of the solvent can influence the rate of polymerization, with polar solvents, particularly water, often accelerating the process. researchgate.net

One study systematically investigated the free radical photopolymerization of N,N-dimethylacrylamide in various solvents, including water, ethylene (B1197577) glycol, methanol, THF, DMF, chloroform, and acetonitrile. researchgate.net The polymerization rate was observed to increase by an order of magnitude when transitioning from an organic solvent to an aqueous medium. researchgate.net This acceleration in water is attributed to kinetic effects arising from hydrogen bonding between the amide carbonyl group and water molecules. researchgate.net

In the context of Atom Transfer Radical Polymerization (ATRP) of N,N-dimethylacrylamide, different solvent systems such as water, n-butanol, and toluene were explored. cmu.edu While high monomer conversions were achieved, particularly with the Me4Cyclam ligand, polymerizations in water initiated at room temperature were completed within minutes, indicating a very fast reaction rate. cmu.edu However, these rapid polymerizations in water did not result in a controlled process, leading to broad molecular weight distributions. cmu.edu Toluene and water as solvents yielded similar results in terms of conversion, whereas n-butanol led to low monomer conversion. cmu.edu

The following table summarizes the effects of different solvents on the polymerization of this compound and related monomers.

| Monomer | Polymerization Method | Solvent | Key Observation |

|---|---|---|---|

| N,N-Dimethylacrylamide | Free Radical Photopolymerization | Water | Polymerization rate increased by an order of magnitude compared to organic solvents. researchgate.net |

| N,N-Dimethylacrylamide | Free Radical Photopolymerization | Ethylene Glycol, Methanol, THF, DMF, Chloroform, Acetonitrile | Lower polymerization rates compared to water. researchgate.net |

| N,N-Dimethylacrylamide | ATRP | Water | Very fast reaction rates (complete in minutes at room temperature), but uncontrolled polymerization. cmu.edu |

| N,N-Dimethylacrylamide | ATRP | Toluene | Similar conversion to water. cmu.edu |

| N,N-Dimethylacrylamide | ATRP | n-Butanol | Low monomer conversion. cmu.edu |

| N,N-Dimethylacrylamide | Radical Polymerization | Benzene | Used for studying intramolecular cyclization of diallyl maleate (B1232345) in copolymerization. nih.gov |

Impact of Crosslinking Agents and Degree of Crosslinking on this compound Hydrogel Formation

N,N'-methylenebis(acrylamide) (MBA) is a commonly used crosslinking agent in the synthesis of DMMA-based hydrogels. mdpi.commdpi.com The concentration of the crosslinking agent directly influences the swelling behavior of the resulting hydrogel. An increase in the concentration of the crosslinker generally leads to a higher degree of crosslinking. mdpi.com Initially, an increase in crosslinker concentration can lead to an increased swelling degree. However, beyond an optimal concentration, a further increase in the crosslinking agent results in a decline in the swelling degree. mdpi.com This is because a higher degree of crosslinking creates a more tightly bound polymer network, which restricts the movement of polymer chains and reduces the space available for water to enter. mdpi.comresearchgate.net

For instance, in the synthesis of poly(DMA-co-AAc) hydrogels, varying the concentration of N,N'-methylene-bis-acrylamide (from 0.05 to 0.3 mol%) significantly affected the swelling ability. researchgate.net A high concentration of the crosslinking agent resulted in a lower degree of swelling, while a very low concentration led to a mechanically weak hydrogel that could not retain its form after absorbing a large amount of water. researchgate.net

The degree of crosslinking is a primary factor determining the macroscopic properties of the hydrogel, including its mechanical strength and swelling capacity. nih.gov A higher crosslink density typically results in a stiffer and less swellable hydrogel, whereas a lower crosslink density yields a softer and more flexible material. youtube.com In some cases, DMMA can undergo self-crosslinking when polymerized in water using a peroxodisulfate-type initiator, eliminating the need for a conventional crosslinking agent. nih.gov Diallyl maleate (DAM) has also been used as a cross-linking and branching agent in the formation of DMMA gels in non-aqueous solutions. nih.gov

The following table presents data on the effect of crosslinker concentration on the swelling properties of this compound-based hydrogels.

| Hydrogel System | Crosslinking Agent | Crosslinker Concentration | Effect on Swelling Degree |

|---|---|---|---|

| Poly(DMAA-co-AMPS) | N,N'-methylenebis(acrylamide) | Increasing concentration | Swelling degree initially increases, then declines with further increase in concentration. mdpi.com |

| Poly(DMA-co-AAc) | N,N'-methylene-bis-acrylamide | 0.05 mol% | High swelling, but mechanically weak. researchgate.net |

| Poly(DMA-co-AAc) | N,N'-methylene-bis-acrylamide | 0.1 mol% | Optimal, with good swelling and stability. researchgate.net |

| Poly(DMA-co-AAc) | N,N'-methylene-bis-acrylamide | 0.3 mol% | Lower degree of swelling. researchgate.net |

| DMAA-DAM | Diallyl Maleate (DAM) | - | Forms gel in non-aqueous solutions. nih.gov |

| DMAA | None (self-crosslinking) | - | Formation of hydrogel using peroxodisulfate initiator. nih.gov |

Mechanistic Investigations of N,n Dimethylmethacrylamide Polymerization

Kinetics of N,N-Dimethylmethacrylamide Polymerization

The kinetics of DMAAm polymerization are fundamental to controlling the molecular weight and structure of the resulting polymer. Key aspects include the determination of rate constants and the development of models to describe the reaction rates.

The propagation rate coefficient (k_p) is a critical parameter in radical polymerization. For this compound (DMAAm), k_p has been determined under various conditions. In aqueous solutions, k_p shows a significant dependence on monomer concentration, decreasing as the concentration increases. researchgate.net For instance, at a monomer mass fraction of 0.20 g/g in aqueous solution, the k_p was measured to be 43,489 L·mol⁻¹·s⁻¹, while in bulk, it was 10,479 L·mol⁻¹·s⁻¹. researchgate.net Studies using pulsed-laser polymerization in conjunction with size-exclusion chromatography have provided accurate measurements of these rate coefficients over wide ranges of temperature and pressure. researchgate.net

Table 1: Propagation Rate Coefficients (k_p) for this compound (DMAAm) Polymerization

| Condition | k_p (L·mol⁻¹·s⁻¹) | Reference |

|---|---|---|

| Aqueous Solution (0.20 g/g monomer mass fraction) | 43,489 | researchgate.net |

| Bulk | 10,479 | researchgate.net |

| Bulk (30 °C, rotating sector method) | 27,200 | researchgate.net |

Modeling the polymerization reaction rates of DMAAm is crucial for predicting polymer properties and optimizing reaction conditions. Density functional theory (DFT) calculations have been successfully employed to model the propagation kinetics and stereospecificity of DMAAm polymerization. researchgate.netnih.gov These models help in understanding the effects of substituent bulkiness, temperature, and solvent polarity on the stereospecific addition modes. nih.gov

For instance, DFT calculations have reproduced the experimentally observed stereospecificity in DMAAm, with implicit solvent calculations further improving the quantitative agreement. nih.gov Models have also been developed to elucidate the role of additives, such as tartrate molecules, which can induce a change in stereospecificity from isotactic to syndiotactic by influencing the orientation of transition states during propagation. nih.gov Furthermore, kinetic models for related acrylamide (B121943) polymerizations have been used to determine the ratio of the propagation rate constant squared to the termination rate constant and the activation energy for initiator decomposition. acs.org These models often account for deviations from ideal kinetics at early and late stages of conversion. acs.org

Radical Propagation Mechanisms in this compound Systems

The mechanism of radical propagation in DMAAm polymerization is influenced by several factors, including steric effects and intermolecular interactions.

Steric hindrance plays a significant role in the radical polymerization of N,N-disubstituted acrylamides. The structure of the N-substituent can determine the stereospecificity of the polymerization. scispace.com For example, the radical polymerization of DMAAm typically yields an isotactic-rich polymer. researchgate.net This preference is attributed to the steric interactions between the substituents on the incoming monomer and the propagating radical chain end. researchgate.netnih.gov

Computational studies using density functional theory (DFT) have shown that the most favorable modes of addition are determined by an interplay between steric effects and hydrogen bonding interactions. researchgate.netnih.gov In general, gauche conformations are favored in both pro-meso and pro-racemo additions for DMAAm. nih.gov The bulkiness of the N-substituents influences the preferred transition state geometry, thereby dictating the tacticity of the resulting polymer.

Hydrogen bonding interactions are a key factor influencing the radical polymerization of acrylamides, including DMAAm, particularly in protic solvents like water. researchgate.netmdpi.com The polymerization rate of DMAAm is significantly accelerated in aqueous media compared to organic solvents. researchgate.net This acceleration is primarily attributed to a kinetic effect arising from hydrogen bonding between the amide carbonyl group of the monomer and water molecules. researchgate.net

These interactions can also affect the conformation of the macroradical and the thermodynamic quality of the solvent for the polymer backbone. researchgate.net Furthermore, hydrogen bonding plays a crucial role in the mechanism of stereospecificity induction by additives like tartrates, where the favorable stereospecific addition modes are explained by the interplay between steric effects and these hydrogen bonding interactions. nih.gov The unique properties of DMAA-based hydrogels, such as their reentrant transition conduct, are also attributed to the presence of both hydrophobic interactions and hydrogen bonding within the polymer network. mdpi.com

Role of Metal Complexes and Cations in this compound Polymerization

The presence of metal complexes and cations can significantly influence the radical polymerization of DMAAm. Alkali metal salts, for instance, have been shown to enhance the polymerization rate and the molecular weight of the resulting polymer, even at low temperatures. researchgate.netrsc.orgnii.ac.jp

This enhancement is attributed to a dual role of the metal cation. rsc.orgnii.ac.jp NMR analysis suggests that the monomer is activated through the coordination of the metal cation (e.g., Li⁺) to its carbonyl group. researchgate.netrsc.orgnii.ac.jp Simultaneously, electron spin resonance (ESR) analysis indicates that the propagating radical is stabilized by the metal cation, potentially through a single-electron lithium bond. rsc.orgnii.ac.jp This proposed mechanism involves the propagation steps occurring between a lithium ion-stabilized propagating radical and a lithium ion-activated incoming monomer. rsc.orgnii.ac.jp By carefully selecting the combination of solvent and alkali metal salt, polymers with a wide range of stereoregularities (isotactic, syndiotactic, and heterotactic) can be prepared. rsc.orgnii.ac.jp

Atom transfer radical polymerization (ATRP) of DMAAm has also been investigated using copper complexes with polydentate amine ligands. doi.org While common ATRP ligands resulted in low conversions, the use of specific ligands can lead to high yields, although control over the polymerization can be challenging. acs.org Electrochemically mediated ATRP (eATRP) has been shown to be a fast and well-controlled method for DMAAm polymerization in water, providing polymers with narrow molecular weight distributions. doi.org In this process, a Cu(II) complex is electrochemically reduced to a Cu(I) activator complex, which then initiates the polymerization. doi.org

Activation of Monomer by Metal Coordination

The coordination of metal ions, particularly Lewis acids, to the monomer can significantly influence the polymerization process. In the case of this compound, the activation of the monomer through metal coordination has been identified as a key mechanistic step.

Research has shown that the addition of alkali metal salts, such as lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂), to the radical polymerization of DMAm leads to a notable increase in both the polymer yield and its molecular weight. nii.ac.jprsc.orgresearchgate.net This enhancement is attributed to the activation of the DMAm monomer. Spectroscopic analysis, specifically Nuclear Magnetic Resonance (NMR), has provided evidence for the coordination of the lithium ion (Li⁺) to the carbonyl (C=O) group of the DMAm monomer. nii.ac.jprsc.orgresearchgate.netrsc.org This interaction makes the monomer more susceptible to radical attack, thereby increasing the rate of polymerization. rsc.org The formation of a complex between the metal ion and the monomer's carbonyl group is a critical step that facilitates the subsequent propagation reactions. nii.ac.jprsc.org

The effectiveness of this activation is influenced by the nature of the metal ion and the solvent used. For instance, the enthalpic contribution of cation-π interactions, a potential mode of interaction, increases in the order of K⁺ < Na⁺ < Li⁺. nii.ac.jp However, for DMAm, NMR analyses have specifically pointed towards coordination with the carbonyl group as the primary mode of activation by Li⁺. nii.ac.jp

Table 1: Effect of Alkali Metal Salts on the Radical Polymerization of this compound This table is generated based on findings where alkali metal salts were shown to increase polymer yield and molecular weight.

| Metal Salt | Effect on Polymerization | Supporting Evidence | Reference |

| Lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) | Significant increase in polymer yield and molecular weight. | NMR analysis confirms coordination of Li⁺ to the C=O group of the monomer. | nii.ac.jprsc.orgresearchgate.net |

| Sodium bis(trifluoromethanesulfonyl)imide (NaNTf₂) | Increased polymer yield and molecular weight. | Enhanced polymerization kinetics observed. | nii.ac.jp |

| Potassium bis(trifluoromethanesulfonyl)imide (KNTf₂) | Increased polymer yield and molecular weight. | Enhanced polymerization kinetics observed. | nii.ac.jp |

Stabilization of Propagating Radicals by Metal Ion Interactions

Beyond activating the monomer, metal ions also play a crucial role in stabilizing the propagating radical species. This stabilization effect has been elucidated through techniques like electron spin resonance (ESR) spectroscopy. nii.ac.jprsc.orgresearchgate.netrsc.org

In the presence of LiNTf₂, ESR analysis of the DMAm polymerization has detected a signal for the propagating radical, which is not typically observed in solution under standard conditions. nii.ac.jprsc.orgresearchgate.net This observation suggests that the Li⁺ ion stabilizes the propagating radical. The proposed mechanism for this stabilization is the formation of a single-electron lithium bond. nii.ac.jprsc.orgresearchgate.netrsc.org This interaction involves the lithium ion and the radical center, effectively reducing the radical's reactivity and preventing premature termination.

Table 2: Role of Metal Ions in the Polymerization of this compound This table is based on research findings detailing the dual function of metal ions.

| Metal Ion | Interaction with Monomer | Interaction with Propagating Radical | Overall Effect on Polymerization | Reference |

| Li⁺ | Activation via coordination to the C=O group. | Stabilization via single-electron lithium bonding. | Increased polymerization rate, yield, and molecular weight. Enables stereocontrol. | nii.ac.jprsc.orgresearchgate.netrsc.org |

| Sc³⁺ (from ScCl₃) | Coordination to polar groups. | Influences stereochemistry of propagation. | Can increase isotactic content in acrylamide derivatives. | researchgate.net |

| Y³⁺ (from Y(OTf)₃) | Coordination to amide groups. | Favors meso-type addition. | Increased polymerization rate and isotacticity. | researchgate.netacs.org |

| Yb³⁺ (from Yb(OTf)₃) | Coordination to amide groups. | Favors meso-type addition. | Increased polymerization rate and isotacticity. | researchgate.netacs.org |

Chain Transfer Mechanisms in this compound Polymerization

Chain transfer reactions are fundamental in radical polymerization as they influence the molecular weight and structure of the final polymer. In the context of this compound polymerization, various chain transfer mechanisms are operative, particularly in controlled radical polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP).

RAFT polymerization of DMAm has been successfully achieved using various chain transfer agents (CTAs), such as dithioesters. acs.org The process involves a degenerative transfer mechanism where the CTA reversibly reacts with the propagating radical, establishing an equilibrium between active and dormant species. acs.org The choice of CTA is critical for achieving good control over the polymerization, leading to polymers with predetermined molecular weights and narrow molecular weight distributions. acs.org For instance, novel CTAs have been designed for high reinitiation efficiency and structural control in DMAm polymerization. acs.org The process can be "switched" on or off by altering conditions, such as pH, when using specific switchable CTAs. scispace.com

ATRP is another powerful technique for the controlled polymerization of DMAm. cmu.eduacs.org This method typically involves a transition metal complex (e.g., based on copper or ruthenium) that reversibly activates a dormant polymer chain with a terminal halogen atom. cmu.eduacs.org The polymerization of DMAm via ATRP can be challenging, and the choice of the ligand for the metal complex is crucial. acs.org For example, while some common ligands lead to very low conversions, others can provide high yields, although control over the polymerization might be compromised due to factors like slow deactivation or side reactions. acs.org Electrochemically mediated ATRP (eATRP) has also been successfully applied to DMAm in aqueous media, offering another level of control over the process. doi.org

Chain transfer to the monomer or solvent can also occur, which can limit the maximum achievable molecular weight. westlake.edu.cnwpmucdn.com The kinetic parameters for these transfer reactions, including the chain transfer constants, have been studied to model the polymerization behavior more accurately. researchgate.net

Table 3: Chain Transfer Agents (CTAs) and Systems for this compound Polymerization This table summarizes various chain transfer agents and systems used in the controlled radical polymerization of DMAm.

| Polymerization Method | Chain Transfer Agent/System | Key Features | Reference |

| RAFT | Benzyl dithiobenzoate (BDB) | Used as a conventional CTA for comparison. | acs.org |

| RAFT | Cumyl dithiobenzoate (CDB) | Can lead to high molecular weight impurities. | acs.org |

| RAFT | N,N-dimethyl-S-thiobenzoylthiopropionamide (TBP) | Effective for controlled polymerization of DMA. | wiley.com |

| RAFT | Pyridyl-substituted dithiocarbamate | Acid/base switchable for polymerization in aqueous solution. | scispace.com |

| ATRP | RuCl₂(PPh₃)₃ / Alkyl Halide / Al(Oi-Pr)₃ | Induces living radical polymerization of DMAA. | cmu.edu |

| eATRP | [CuIIL]+ (L = TPMA, Me₆TREN, TREN) | Allows for controlled polymerization in aqueous media. | doi.org |

| ATRP | CuCl / 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane (B1213055) (Me₄Cyclam) | High polymer yields but with compromised control. | acs.org |

Copolymerization Strategies Involving N,n Dimethylmethacrylamide

Synthesis of Random Copolymers

Random copolymers of DMMA are synthesized to statistically incorporate its properties with those of other monomers, leading to materials with averaged characteristics.

Copolymerization of DMMA with other acrylamide (B121943) derivatives allows for the fine-tuning of properties such as hydrophilicity and thermal responsiveness.

With N-methylacrylamide: While specific studies on the random copolymerization of DMMA with N-methylacrylamide are not extensively detailed in the provided search results, the general principles of free-radical polymerization would apply. This would involve combining the two monomers in a suitable solvent with a radical initiator. The resulting copolymer would have a random distribution of DMMA and N-methylacrylamide units, and its properties would be intermediate between those of the respective homopolymers.

With 2-acrylamido-2-methylpropanesulfonic acid (AMPS): A thermothickening graft copolymer has been synthesized with a hydrophilic backbone composed of poly(acrylic acid-co-2-acrylamido-2-methylpropane sulfonic acid) [P(AA-co-AMPS)] tandfonline.com. This indicates the feasibility of incorporating AMPS into copolymer structures with acrylamide-type monomers. The "grafting onto" technique was used to attach thermosensitive side chains to this backbone tandfonline.com.

The copolymerization of DMMA with acrylates is a common strategy to introduce different functionalities and modify the polymer's mechanical and solution properties.

With n-butyl acrylate (B77674) (nBA): The controlled polymerization of DMMA has been successfully extended to its simultaneous copolymerization with n-butyl acrylate (nBA) acs.orgresearchgate.netacs.org. This process results in a nearly random copolymer due to the comparable rate of conversion for each monomer acs.orgresearchgate.netacs.org. The reactivity ratios for this pair in Atom Transfer Radical Polymerization (ATRP) have been determined to be rDMAA = 1.16 and rnBA = 1.01, further indicating the formation of a random copolymer researchgate.netacs.orgacs.org. High molecular weight homopolymers of DMMA with narrow molecular weight distribution (Mw/Mn = 1.05–1.13) have also been prepared using ATRP acs.orgresearchgate.net. Amphiphilic copolymer networks (ACPNs) have been prepared by free radical cross-linking copolymerization of n-butyl acrylate and DMMA researchgate.net.

Interactive Table: Reactivity Ratios in DMMA and n-Butyl Acrylate Copolymerization

| Monomer | Reactivity Ratio (r) | Polymerization Method | Reference |

|---|---|---|---|

| N,N-Dimethylmethacrylamide (DMAA) | 1.16 | ATRP | researchgate.netacs.orgacs.org |

| n-Butyl Acrylate (nBA) | 1.01 | ATRP | researchgate.netacs.orgacs.org |

With acrylic acid (AAc): Hydrogel copolymers based on DMMA and acrylic acid have been synthesized via a solution polymerization technique using ammonium (B1175870) persulfate as an initiator mdpi.comnih.govnih.gov. The reactivity ratios were determined using various linearization methods, with good agreement between them. The values were found to be approximately r1 (DMMA) = 0.38 and r2 (AAc) = 1.45, indicating that acrylic acid is more reactive than DMMA in this system mdpi.comnih.gov.

Interactive Table: Reactivity Ratios of DMMA and Acrylic Acid

| Method | r1 (DMMA) | r2 (AAc) | Reference |

|---|---|---|---|

| Fineman–Ross (FR) | 0.38 | 1.45 | mdpi.comnih.gov |

| Inverted Fineman–Ross (IFR) | 0.38 | 1.46 | mdpi.comnih.gov |

| Kelen–Tudos (KT) | 0.38 | 1.43 | mdpi.comnih.gov |

| Mayo–Lewis (ML) | 0.38 | 1.45 | mdpi.comnih.gov |

With N-vinyl-2-pyrrolidone (NVP): The radical copolymerization of N,N-dimethylacrylamide with N-vinyl-2-pyrrolidone has been studied, with the copolymer compositions determined by 1H-NMR researchgate.net. The reactivity ratios were found to be r1 (DMMA) = 2.232 and r2 (NVP) = 0.186, indicating that DMMA is significantly more reactive than NVP in this copolymerization researchgate.net.

Incorporating cationic monomers into DMMA copolymers imparts a positive charge, making them useful for applications such as flocculants and biocides.

With Diallyldimethylammonium chloride (DMDAAC): The radical copolymerization of N,N-dimethyl-N,N-diallylammonium chloride with N,N-dimethylacrylamide has been investigated researchgate.net. It was determined that DMDAAC is less reactive than DMMA. The resulting copolymers have a random distribution of monomers along the polymer chain and have shown good flocculation activity researchgate.net.

With [(3-Methacryloyl-amino)propyl]trimethylammonium chloride (TMAPMACh): Copolymers of DMMA and TMAPMACh have been synthesized by free radical copolymerization in an aqueous medium espublisher.comespublisher.com. The reactivity coefficients were determined using the Mayo-Lewis (rTMAPMACh = 1.25 ± 0.02 and rDMAA = 2.00 ± 0.02) and Fineman-Ross (rTMAPMACh = 1.16 ± 0.02 and rDMAA = 2.25 ± 0.02) methods espublisher.comespublisher.com. These copolymers have been shown to possess biocidal effects against certain bacteria espublisher.comespublisher.com.

Interactive Table: Reactivity Ratios of DMMA and TMAPMACh

| Method | rTMAPMACh | rDMAA | Reference |

|---|---|---|---|

| Mayo-Lewis | 1.25 ± 0.02 | 2.00 ± 0.02 | espublisher.comespublisher.com |

| Fineman-Ross | 1.16 ± 0.02 | 2.25 ± 0.02 | espublisher.comespublisher.com |

With Maleic Acid: While direct copolymerization of DMMA with maleic acid was not explicitly detailed in the provided search results, the principles of copolymerizing with carboxylic acid monomers like acrylic acid would be analogous.

With Methacrylic Acid: Poly[3-(methacryloylamino) propyl trimethylammonium chloride-co-methacrylic acid] copolymer hydrogels have been synthesized, demonstrating the ability to copolymerize methacrylic acid with other methacrylamide (B166291) derivatives researchgate.net. This suggests that the copolymerization of DMMA with methacrylic acid is also feasible.

Synthesis of Block and Graft Copolymers

Block and graft copolymers containing DMMA segments are synthesized to create materials with distinct domains, leading to properties such as amphiphilicity and thermoresponsiveness.

Block Copolymers:

Amphiphilic block copolymers of polyisobutylene (B167198) and poly(N,N-dimethylacrylamide) (PIB-b-PDMAAm) have been synthesized by combining living carbocationic and anionic polymerizations tandfonline.comresearchgate.net.

Block copolymers of n-butyl acrylate and DMMA have been synthesized via ATRP using a well-defined PnBA-Br macroinitiator acs.orgacs.org.

Thermoresponsive PHPMA-PDMAC diblock copolymers have been prepared via RAFT solution polymerization, where PDMAC is poly(N,N'-dimethylacrylamide) acs.org.

Block copolymers of N-[3-(dimethylamino)propyl]methacrylamide and DMMA have been successfully prepared from a macro-chain-transfer agent of poly(DMAPMA) usm.edu.

Sterically-stabilized diblock copolymer nanoparticles with poly(propylene oxide) cores and poly(N,N'-dimethylacrylamide) shells have been prepared via reverse sequence polymerization-induced self-assembly (PISA) nih.gov.

Graft Copolymers:

A thermothickening graft copolymer was synthesized with a hydrophilic backbone of poly(acrylic acid-co-2-acrylamido-2-methylpropane sulfonic acid) and thermosensitive side chains of poly(N,N-diethylacrylamide-co-N,N-dimethylacrylamide) tandfonline.com. This was achieved through a "grafting onto" technique in an aqueous solution tandfonline.com.

Utilizing Macromonomer Approaches for Poly(this compound) Systems

The macromonomer technique is a significant strategy for creating graft and comb-type copolymers with well-defined structures. This approach involves the synthesis of a polymer chain—in this case, poly(this compound)—with a polymerizable functional group at one end. This resulting macromonomer can then participate in subsequent polymerization reactions with other monomers.

A primary advantage of this method is its ability to overcome issues related to disparate monomer reactivity ratios that can occur in conventional free-radical copolymerization. When copolymerizing monomers with significantly different reactivities in a batch process, the resulting product is often non-uniform in composition. mcmaster.ca By first synthesizing a poly(this compound) macromonomer and then copolymerizing it, the reactivity differences can be better regulated, potentially leading to a more uniform copolymer. mcmaster.ca

Research has focused on the synthesis of poly(dimethylacrylamide) macromonomers through living anionic polymerization mechanisms. mcmaster.ca This controlled polymerization technique allows for precise control over the molecular weight and structure of the macromonomer, which is crucial for dictating the properties of the final block or comb copolymer. mcmaster.ca The use of these telechelic polymers, or macromonomers, is a conventional and effective method for preparing graft copolymers. google.com

Block Copolymer Synthesis via Controlled Radical Polymerization

Controlled radical polymerization (CRP) techniques are highly effective for synthesizing well-defined block copolymers, as they allow for precise control over molecular weights and block ratios. researchgate.net Methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been successfully employed for this compound (DMAA).

Atom Transfer Radical Polymerization (ATRP): ATRP has been used to synthesize block copolymers of DMAA and n-butyl acrylate (nBA). acs.orgresearchgate.net This can be achieved by first synthesizing a well-defined macroinitiator of one type and then chain-extending it with the second monomer. For example, a poly(n-butyl acrylate)-Br (PnBA-Br) macroinitiator was used to synthesize PnBA-b-PDMAA block copolymers. acs.orgresearchgate.net Conversely, a poly(this compound)-Cl (PDMAA-Cl) macroinitiator was used to create block copolymers with nBA. acs.orgresearchgate.net The successful chain extension and formation of these block copolymers confirm the living nature of the polymerization process. researchgate.net

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization is another versatile CRP method used to create block copolymers involving DMAA. This technique has been utilized in dispersion polymerization to rationally design diblock copolymer nano-objects like spheres, worms, or vesicles. rsc.org For instance, RAFT has been employed for the synthesis of poly(tert-octyl acrylamide)-b-poly(N,N-dimethylacrylamide) (POAA-b-PDMAC) spherical nanoparticles. rsc.org Additionally, RAFT polymerization in aqueous solutions has been used to prepare diblock copolymer nanoparticles composed of poly(propylene oxide) (PPO) and poly(N,N′-dimethylacrylamide), demonstrating well-controlled polymerizations with high monomer conversion. nih.gov

Formation of Semi-Interpenetrating Polymer Networks (Semi-IPNs)

Semi-Interpenetrating Polymer Networks (semi-IPNs) are polymeric materials where a crosslinked polymer network is interlaced with linear, non-crosslinked polymer chains. semanticscholar.org This structure is achieved by polymerizing and crosslinking a monomer in the presence of a pre-existing linear polymer. The resulting network cannot be separated without breaking chemical bonds. semanticscholar.org

In systems involving this compound, semi-IPNs have been formed by crosslinking DMAA in the presence of linear polymers such as poly(methyl methacrylate) (PMMA) or poly(vinyl acetate) (PVAc). rsc.org The investigation of these semi-IPNs revealed that the properties of the resulting material are highly dependent on the nature of the interpenetrating linear polymer. For example, discontinuities in water-binding and mechanical properties were observed and associated with phase changes within the semi-IPNs. rsc.org This effect was more pronounced when PMMA was used as the interpenetrant compared to PVAc. rsc.org Notably, the mechanical properties, particularly the initial modulus, of the NNDMA–PMMA semi-IPNs were significantly improved compared to conventional copolymers. rsc.org

Reactivity Ratios in this compound Copolymerization

Reactivity ratios are critical parameters in copolymerization that describe the preference of a growing polymer chain radical to add a monomer of its own kind versus a comonomer. These values are essential for predicting copolymer composition and microstructure. nih.gov The reactivity ratios for this compound (r₁) have been determined for its copolymerization with various other monomers (r₂).

For the copolymerization of DMAA with n-butyl acrylate (nBA) via ATRP, the reactivity ratios were found to be rDMAA = 1.16 and rnBA = 1.01. acs.orgresearchgate.net Since both values are close to 1, it indicates that the growing polymer chains have a similar rate of reaction with either monomer, resulting in the formation of a nearly random copolymer. acs.orgresearchgate.net

In contrast, the copolymerization of DMAA with other monomers can show different behaviors. For instance, when copolymerized with 2-(N-ethylperfluorooctanesulfonamido)ethyl acrylate (FOSA), the reactivity ratios were determined to be rDMAA = 1.126 ± 0.031 and rFOSA = 1.624 ± 0.048. acs.org In the case of copolymerization with acrylic acid (AAc), the ratios were found to be rDMA = 0.38 and rAAc = 1.43 (Kelen–Tudos method), indicating that the growing chains have a preference for adding AAc over DMAA. nih.gov

The following table summarizes the reported reactivity ratios for this compound (M₁) with various comonomers (M₂).

| Comonomer (M₂) | r₁ (DMAA) | r₂ (Comonomer) | Polymerization Method | Reference |

|---|---|---|---|---|

| n-Butyl Acrylate (nBA) | 1.16 | 1.01 | ATRP | acs.org |

| Acrylic Acid (AAc) | 0.38 | 1.43 | Free Radical (Kelen–Tudos) | nih.gov |

| 2-(N-ethylperfluorooctanesulfonamido)ethyl acrylate (FOSA) | 1.126 ± 0.031 | 1.624 ± 0.048 | Radical | acs.org |

| 2-(N-ethylperfluorooctanesulfonamido)ethyl methacrylate (B99206) (FOSM) | 0.859 ± 0.026 | 2.876 ± 0.083 | Radical | acs.org |

| N-isopropyl acrylamide (NIPAM) | 1.10 | 0.83 | RAFT (Kelen–Tüdős) | researchgate.net |

Architectural Control in Copolymer Synthesis

Architectural control in copolymer synthesis is crucial for tailoring the macroscopic properties and performance of polymeric materials for specific applications, such as nanomedicine. polimi.it A "design by architecture" approach allows for the adjustment of parameters like the length of the main polymer chain and side chains, the number of branches, and the ratio of monomeric units to influence the final material's behavior. polimi.it

Several strategies involving this compound demonstrate a high degree of architectural control:

Linear Block Copolymers: As discussed, controlled radical polymerization techniques like ATRP and RAFT enable the synthesis of well-defined linear diblock copolymers. acs.orgrsc.org This control over block sequence and length is a fundamental aspect of architectural design.

Graft and Comb-like Copolymers: The macromonomer approach provides a pathway to create branched architectures. mcmaster.ca By synthesizing a poly(this compound) chain with a polymerizable end group, it can be incorporated as a side chain (graft) onto a different polymer backbone, leading to comb-like structures.

Controlled Morphologies: Advanced techniques like RAFT dispersion polymerization offer an even higher level of control. By systematically varying the relative volume fraction of each block in a diblock copolymer, it is possible to rationally design specific nano-object morphologies, such as spheres, worms, or vesicles. rsc.org This demonstrates control not just over the polymer chain itself but also over its self-assembly into complex superstructures.

These methods highlight how the choice of copolymerization strategy directly impacts the resulting polymer architecture, enabling the creation of materials with precisely engineered properties.

Advanced Characterization Techniques for Poly N,n Dimethylmethacrylamide and Its Copolymers

Spectroscopic and Elemental Analysis

Spectroscopic and elemental analyses are fundamental to understanding the molecular and atomic composition of PDMAm and its copolymers. These techniques provide a qualitative and quantitative overview of the polymer's structure and elemental makeup.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Compositional and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed chemical structure and composition of polymers. For PDMAm and its copolymers, ¹H and ¹³C NMR are routinely employed.

In the ¹H NMR spectrum of PDMAm, characteristic signals corresponding to the different proton environments within the repeating monomer unit can be observed. For instance, the protons of the N-methyl groups typically appear as a sharp singlet, while the backbone methylene (B1212753) and methine protons produce more complex multiplets. doi.org By integrating the areas of these signals, the relative number of each type of proton can be determined, confirming the polymer's identity.

For copolymers, such as those of N,N-dimethylacrylamide (DMAm) and N-vinyl-2-pyrrolidone (NVP), ¹H NMR is used to determine the copolymer composition. nih.gov The reactivity ratios of the comonomers can also be calculated from this data. nih.gov Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provide even more detailed structural information by revealing correlations between protons and carbons, which is crucial for assigning complex spectra and understanding the microstructure of copolymers. iupac.org For example, in studies of poly(N-isopropylacrylamide) (PNIPAM) and methacrylic acid (MAA) copolymer gels, 13C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR revealed interactions between the components of interpenetrating polymer networks (IPNs). researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for Poly(N,N-Dimethylmethacrylamide)

| Proton Type | Chemical Shift (ppm) |

| N-CH₃ | ~2.9 |

| Backbone -CH₂- | ~1.6 |

| Backbone -CH- | ~2.5 |

Note: Chemical shifts are approximate and can vary depending on the solvent and copolymer composition.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a polymer. nih.gov The FTIR spectrum of PDMAm exhibits characteristic absorption bands that correspond to the vibrations of its chemical bonds.

The most prominent band in the FTIR spectrum of PDMAm is the strong carbonyl (C=O) stretching vibration of the tertiary amide group, which typically appears around 1620-1650 cm⁻¹. Other key absorptions include the C-N stretching vibration and the various C-H stretching and bending vibrations of the methyl and backbone groups. doi.org In studies of copolymers, such as those containing acrylic acid, the appearance of a broad O-H stretching band would indicate the presence of the carboxylic acid functional group. mdpi.comekb.eg FTIR can also be used to monitor the polymerization process and to study the interactions between the polymer and other molecules, such as in hydrogel-drug systems. researchgate.net For instance, in the analysis of plasma-polymerized N,N-dimethylacrylamide coatings, FTIR was used alongside reference polymers like poly(N-isopropylacrylamide) (PNIPAM) and poly(acrylamide) (PAcAm) to interpret the spectra of the coatings. doi.org

Table 2: Key FTIR Absorption Bands for Poly(this compound)

| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode |

| C=O (Amide I) | ~1630 | Stretching |

| C-N | ~1400 | Stretching |

| C-H (N-CH₃) | ~2930 | Stretching |

| C-H (backbone) | ~1450 | Bending |

Note: Wavenumbers are approximate and can be influenced by the polymer's physical state and intermolecular interactions.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on the surface of a material. youtube.comresearchgate.net This is particularly important for applications where surface properties are critical, such as in biomaterials and coatings.

An XPS survey scan of a PDMAm sample will show peaks corresponding to the core-level electrons of carbon (C1s), nitrogen (N1s), and oxygen (O1s). doi.org High-resolution scans of these peaks provide more detailed information. For example, the C1s spectrum can be deconvoluted into components representing the different carbon environments within the polymer, such as C-C/C-H, C-N, and C=O. nih.gov Similarly, the N1s spectrum provides information about the chemical state of the nitrogen atom in the amide group. mdpi.com XPS is also invaluable for studying surface modifications, such as the immobilization of biomolecules or the formation of thin films. nih.gov For instance, XPS has been used to characterize plasma-polymerized N,N-dimethylacrylamide coatings, providing insight into the chemical composition of the deposited films. doi.org

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is another vibrational spectroscopy technique that provides a "fingerprint" of a molecule based on its vibrational modes. nih.gov It is complementary to FTIR and is particularly sensitive to non-polar bonds.

The Raman spectrum of PDMAm shows characteristic bands that can be assigned to specific molecular vibrations. For example, the C=O stretching vibration, which is strong in the FTIR spectrum, also appears in the Raman spectrum. Other notable bands include those from C-C stretching, C-H bending, and the symmetric and asymmetric stretching of the C-N-C group. doi.org Raman spectroscopy can be used to study the microstructure of polymers and can be particularly useful for analyzing samples in aqueous environments due to the weak Raman scattering of water. This makes it a valuable tool for studying hydrogels and their interactions.

Table 3: Selected Raman Shifts for Poly(this compound)

| Vibrational Mode | Raman Shift (cm⁻¹) |

| C=O Stretching | ~1630 |

| C-N Stretching | ~1428 |

| CH₃ Deformation | ~1428 |

| CNC Stretching (Symmetric) | ~849 |

Note: Raman shifts are approximate and can be influenced by factors such as crystallinity and intermolecular interactions. doi.org

UV-Vis Spectroscopy in Adsorption Studies

UV-Vis spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a sample. While the PDMAm polymer itself does not have strong absorption in the UV-Vis range, this technique is highly effective for studying the adsorption of molecules onto PDMAm-based materials, such as hydrogels. mdpi.com

In a typical adsorption study, the concentration of a substance (e.g., a dye or a metal ion) in a solution is measured before and after contact with the PDMAm hydrogel. mdpi.com The decrease in the concentration of the substance, as determined by the change in its UV-Vis absorbance, allows for the calculation of the amount of substance adsorbed by the hydrogel. mdpi.com For example, UV-Vis spectroscopy has been used to determine the concentration of lead ions adsorbed by a poly(N,N-dimethylacrylamide-co-2-acrylamido-2-methyl-1-propanesulfonic acid) hydrogel. mdpi.com

Chromatographic and Light Scattering Methods

Chromatographic and light scattering techniques are essential for determining the molar mass, molar mass distribution, and solution properties of PDMAm and its copolymers.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a widely used technique to determine the molar mass averages (such as number-average molar mass, Mn, and weight-average molar mass, Mw) and the polydispersity index (PDI) of polymers. rsc.org In SEC, the polymer solution is passed through a column packed with porous gel; larger molecules elute faster than smaller molecules. The elution time is then correlated to the molar mass using calibration standards. rsc.org

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic radius (Rh) of polymers and nanoparticles in solution. rsc.org By analyzing the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles, DLS can provide information about the size distribution of the polymer coils or aggregates in solution. rsc.org

The combination of SEC with multiple detectors, such as multi-angle light scattering (MALS), quasi-elastic light scattering (QELS), differential viscometry (VISC), ultraviolet (UV) absorption, and differential refractometry (DRI), provides a powerful method for comprehensive copolymer characterization. nih.gov This "quintuple-detector" setup can determine not only the molar mass and its distribution but also the chemical heterogeneity and solution conformation of copolymers in a single analysis. nih.gov

Size Exclusion Chromatography (SEC) with Multi-Angle Static Light Scattering (MALS), Quasi-Elastic Light Scattering (QELS), Differential Viscometry (VISC), Ultraviolet Absorption Spectroscopy (UV), and Differential Refractometry (DRI)

A powerful and comprehensive approach for the analysis of polymers is the coupling of size-exclusion chromatography (SEC) with a suite of advanced detectors. nih.gov This multi-detector SEC setup allows for a thorough characterization of PDMA and its copolymers in a single analysis. nih.gov The individual components of this system each provide unique and complementary information:

Size Exclusion Chromatography (SEC) separates macromolecules based on their hydrodynamic volume in solution. harvard.edu

Multi-Angle Static Light Scattering (MALS) is an absolute technique that measures the intensity of scattered light to determine the weight-average molar mass (Mw) of the polymer eluting from the SEC column. harvard.edursc.org Unlike conventional SEC, which relies on calibration with standards, SEC-MALS provides absolute molar mass values. rsc.orgresearchgate.net

Quasi-Elastic Light Scattering (QELS) , also known as Dynamic Light Scattering (DLS), is often integrated into the MALS detector. It measures the fluctuations in scattered light intensity to determine the hydrodynamic radius (Rh) of the polymer molecules.

Differential Viscometry (VISC) measures the intrinsic viscosity of the eluting polymer fractions, providing information about the polymer's conformation and branching.

Ultraviolet Absorption Spectroscopy (UV) is particularly useful for copolymers where one or more of the monomer units absorb UV light. nih.govharvard.edu This allows for the determination of the copolymer composition across the molar mass distribution. nih.govharvard.edu

Differential Refractometry (DRI) measures the difference in refractive index between the polymer solution and the pure solvent, which is proportional to the polymer concentration. nih.gov

The combination of these five detectors (quintuple-detector SEC) provides a detailed understanding of the physicochemical properties of copolymers, such as those containing this compound. nih.gov This methodology enables the determination of chemical heterogeneity, molar mass averages and distribution, and the solution conformation of the copolymer in a single, comprehensive analysis. nih.gov

Analysis of Molar Mass Distribution and Absolute Molar Mass

Determining the molar mass distribution (MMD) and absolute molar mass is crucial as these properties significantly influence the physical and mechanical characteristics of polymers. researchgate.net SEC coupled with MALS is a primary technique for obtaining accurate and absolute molar mass data for PDMA and its copolymers, independent of column calibration standards. rsc.orgresearchgate.net

The MALS detector measures the scattered light intensity, which is directly proportional to the product of the molar mass and the concentration of the polymer. rsc.org By combining the MALS data with the concentration measured by the DRI detector, the absolute weight-average molar mass (Mw) can be calculated for each fraction eluting from the SEC column. rsc.org This allows for the construction of a detailed molar mass distribution curve.

Research has shown the successful application of SEC-MALS for characterizing the molar mass distributions of homopolymers of N,N-dimethylacrylamide (PDMA) and its copolymers. nih.gov For instance, the technique has been used to compare the molar mass distributions of PDMA with other polymers used in applications like DNA sequencing. nih.gov In one study, the number average molecular weight (Mn) of PDMA was determined to be 10,000 g/mol with a polydispersity index (PDI) of ≤1.1, indicating a well-controlled polymerization process. sigmaaldrich.comsigmaaldrich.com

The table below presents hypothetical data illustrating the type of information obtained from an SEC-MALS analysis of a PDMA sample.

| Parameter | Value |

| Number-Average Molar Mass (Mn) | 10,000 g/mol |

| Weight-Average Molar Mass (Mw) | 11,000 g/mol |

| Polydispersity Index (PDI = Mw/Mn) | 1.1 |

This is an interactive table. The values are for illustrative purposes.

Determination of Chemical Heterogeneity in Copolymers

Chemical heterogeneity refers to the variation in the monomer composition of a copolymer across its molar mass distribution. nist.gov This heterogeneity can significantly impact the final properties of the material. nist.gov For copolymers of this compound, understanding the distribution of the comonomers is critical.

The use of a multi-detector SEC system, particularly one that includes both UV and DRI detectors, is a powerful method for quantifying chemical heterogeneity. nih.govnih.gov This is possible when one of the comonomers has a distinct UV absorbance that the other lacks, or when the two comonomers have different refractive index increments (dn/dc values). nist.gov

For a copolymer of this compound, if the comonomer has a UV-active group, the UV detector signal will be proportional to the concentration of that comonomer, while the DRI signal is proportional to the total polymer concentration. By comparing the signals from these two detectors, the composition of the copolymer can be determined at each point in the chromatogram, revealing the chemical heterogeneity. nih.govnist.gov

One study demonstrated this approach for a poly(acrylamide-co-N,N-dimethylacrylamide) copolymer, where both monomers absorb in the same UV region, by using a quintuple-detector setup to determine the chemical heterogeneity. nih.gov The analysis revealed that at lower molar masses, the monomer arrangement was more alternating, leading to a more extended conformation in solution. nih.gov However, at higher molar masses, the copolymer behaved more like a random coil homopolymer. nih.gov

Morphological and Microstructural Characterization

The macroscopic properties of polymeric materials, especially hydrogels, are intrinsically linked to their internal structure on the microscopic and nanoscopic scales. Techniques like scanning electron microscopy and X-ray diffraction are vital for elucidating these structural details.

Scanning Electron Microscopy (SEM) of Hydrogel Structures

Scanning Electron Microscopy (SEM) is a widely used technique to visualize the surface morphology and internal porous structure of hydrogels based on Poly(this compound). nih.gov The preparation of the hydrogel sample is a critical step to avoid artifacts that could alter the perceived structure. mdpi.comnih.gov Techniques like freeze-drying are often employed, though they can sometimes induce shrinkage and affect the evaluation of pore size. researchgate.net

SEM studies on semi-interpenetrating polymer network (semi-IPN) hydrogels containing Salecan and poly(N,N-dimethylacrylamide-co-2-hydroxyethylmethacrylate) have revealed a well-interconnected porous structure. nih.gov The pore size in these hydrogels was found to be tunable, ranging from 6 to 41 μm. nih.gov Similarly, SEM has been used to characterize the morphology of nanocomposite hydrogels of PDMA and cadmium sulfide (B99878) (CdS), showing that in the swollen and freeze-dried states, the material contains CdS nanoparticles of approximately 50 nm in diameter. nih.gov

The following table summarizes findings from a hypothetical SEM analysis of different PDMA-based hydrogels.

| Hydrogel Composition | Observed Morphology | Average Pore Size (μm) |

| PDMA-co-HEMA | Interconnected porous network | 25 |

| PDMA/Salecan semi-IPN | Well-defined porous structure | 15 |

| PDMA/Graphene Nanocomposite | Layered and porous | 30 |

This is an interactive table. The values are for illustrative purposes.

X-ray Diffraction (XRD) for Crystallinity Determination

X-ray diffraction (XRD) is a fundamental technique for determining the degree of crystallinity in polymeric materials. thermofisher.com The XRD pattern of a polymer displays sharp peaks, which arise from the ordered, crystalline regions, and a broad amorphous halo, resulting from the disordered, amorphous regions. youtube.comyoutube.com The degree of crystallinity can be calculated by comparing the integrated intensities of the crystalline peaks to the total integrated intensity of all peaks, including the amorphous background. youtube.com

For semi-crystalline polymers, XRD can distinguish between different polymorphic forms and provide information about the arrangement of polymer chains. icdd.com While many polymers exhibit a semi-crystalline nature, some, like atactic Poly(this compound), are largely amorphous. However, the incorporation of certain comonomers or the formation of nanocomposites can introduce or alter the degree of crystallinity.

For instance, in a study of a semi-IPN hydrogel of Salecan and poly(DMAA-co-HEMA), XRD was used as part of the structural characterization. nih.gov Another study on a gel of N,N-Dimethyl acrylamide (B121943) and Diallyl Maleate (B1232345) confirmed the semi-crystalline nature of the resulting material through its XRD pattern. nih.gov

A typical XRD analysis might yield the following data for a semi-crystalline PDMA copolymer:

| 2θ (degrees) | Crystalline Peak | Amorphous Halo |

| 10-15 | Present | - |

| 20-30 | - | Broad |

| 35-40 | Present | - |

This is an interactive table. The values are for illustrative purposes and indicate the general regions where crystalline peaks and amorphous halos might be observed.

Thermomechanical and Rheological Characterization

The mechanical and flow properties of Poly(this compound) and its copolymers, particularly in hydrogel form, are critical for their application. Thermomechanical and rheological analyses provide insights into these behaviors.

Rheological studies are essential for understanding the viscoelastic properties of polymer solutions and gels. For example, the viscosity of PDMA solutions has been shown to be influenced by the polymer's hydrophobicity, with more hydrophobic copolymers exhibiting lower viscosities. nih.gov Rheological measurements on semi-IPN hydrogels of Salecan and poly(DMAA-co-HEMA) indicated that the incorporation of the copolymer enhanced the storage modulus of the hydrogel. nih.gov

Thermomechanical analysis can reveal important transitions in the material. Differential Scanning Calorimetry (DSC) can be used to determine the glass transition temperature (Tg) of the polymer. nih.gov For a gel of N,N-Dimethyl acrylamide-Diallyl Maleate, DSC analysis showed a glass transition temperature of 86.55 °C, indicating good thermal stability. nih.gov Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of the polymer. nih.gov

The table below provides an example of data that could be obtained from the thermomechanical and rheological characterization of a PDMA-based hydrogel.

| Analysis Technique | Property Measured | Result |

| Rheometry | Storage Modulus (G') | Increased with copolymer content |

| Differential Scanning Calorimetry (DSC) | Glass Transition Temperature (Tg) | 86.55 °C |

| Thermogravimetric Analysis (TGA) | Onset of Decomposition | > 200 °C |